molecular formula C8H9IN2O5 B1504980 Succinimidyl-2-(iodoacetamido)acetate CAS No. 215099-66-4

Succinimidyl-2-(iodoacetamido)acetate

Cat. No.: B1504980
CAS No.: 215099-66-4
M. Wt: 340.07 g/mol
InChI Key: JRNJMUIEXREENQ-UHFFFAOYSA-N
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Description

Succinimidyl-2-(iodoacetamido)acetate is a chemical compound used for scientific research . It is also known as Acetamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-2-iodo- .


Synthesis Analysis

This compound is a very short crosslinker for amine-to-sulfhydryl conjugation via N-hydroxysuccinimide (NHS) ester and iodoacetyl reactive groups . The NHS ester reacts with primary amines at pH 7-9 to form a stable amide bond . The iodoacetyl group reacts with sulfhydryl groups at pH > 7.5 to form a stable thioether bond .


Molecular Structure Analysis

The molecular formula of this compound is C8H9IN2O5 . Its molecular weight is 340.07 g/mol .


Chemical Reactions Analysis

This compound is reactive towards amino and sulfhydryl groups . The NHS ester of the compound reacts with primary amines to form a stable amide bond, and the iodoacetyl group reacts with sulfhydryl groups to form a stable thioether bond .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is white to off-white in appearance . The melting point range is 133 - 134 °C / 271.4 - 273.2 °F . No information was found regarding its flash point .

Mechanism of Action

While specific information on the mechanism of action of Succinimidyl-2-(iodoacetamido)acetate was not found, it is known that iodoacetamide, a related compound, acts as an irreversible inhibitor of all cysteine peptidases. The mechanism of inhibition occurs from alkylation of the catalytic cysteine residue .

Safety and Hazards

Succinimidyl-2-(iodoacetamido)acetate is considered hazardous . It causes skin irritation and serious eye irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If in eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for Succinimidyl-2-(iodoacetamido)acetate were not found, it is worth noting that compounds with similar functionalities are being explored for their potential in various fields. For instance, a novel serine protease inhibitor-encoding gene (MDSPI16) with improved anti-inflammatory activity was selected for further study . This protein was molecularly modified with mPEG-succinimidyl propionate (mPEG-SPA), and the modified product showed strong anti-inflammatory activity in vivo and in vitro .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-iodoacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJMUIEXREENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703869
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215099-66-4
Record name 2,5-Dioxopyrrolidin-1-yl N-(iodoacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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